Methyl 3-(4-methylphenoxy)propanoate
Description
Methyl 3-(4-methylphenoxy)propanoate is an ester derivative featuring a propanoate backbone with a 4-methylphenoxy substituent at the third carbon. The 4-methylphenoxy group introduces steric and electronic effects distinct from other derivatives, such as methoxy, nitro, or hydroxyl substituents, which influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
7497-92-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-10(6-4-9)14-8-7-11(12)13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
BVRVMPKPSNDZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares Methyl 3-(4-methylphenoxy)propanoate with structurally related esters, highlighting substituent effects on melting points, synthesis yields, and applications:
*Inferred properties based on analogs.
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) generally enhance stability and may lower melting points compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) . Phenoxy vs.
- Synthesis Efficiency: Methyl 3-(4-methylphenyl)propanoate (32) was synthesized in 84% yield, suggesting efficient routes for para-substituted arylpropanoates .
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